molecular formula C17H15N2P B8475612 6-(Diphenylphosphanyl)pyridin-2-amine CAS No. 928146-27-4

6-(Diphenylphosphanyl)pyridin-2-amine

Cat. No. B8475612
M. Wt: 278.29 g/mol
InChI Key: JLSMKDJJRYPIAZ-UHFFFAOYSA-N
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Patent
US07049473B2

Procedure details

At −78° C., 200 ml of ammonia were condensed in and 5.00 g of sodium (216.8 mmol) were dissolved therein within 5 min. The resulting dark blue solution was admixed with 11.70 g of triphenylphosphine (108.4 mmol) in portions, stirred at −78° C. for approx. 2 h and then admixed with 15.00 g (86.7 mmol) of 6-bromo-2-aminopyridine from example 14.1. After 250 ml of toluene had been added, the cold bath was removed and the ammonia evaporated off overnight. The residue was hydrolyzed with 150 ml of dist. H2O and admixed with 150 ml of saturated NaCl solution, the resulting phases were separated and the aqueous phase was extracted once with 200 ml of toluene. The combined organic phases were dried over MgSO4 and concentrated under reduced pressure. The product was purified by column chromatography (first with dichloromethane to remove diphenylphosphine, then with 9:1 dichloromethane/ethyl acetate). Resulting mixed fractions were purified by sublimation at 180° C. and 10−2 mbar. 14.26 g (51.2 mmol, 59%) of 6-(diphenylphosphino)-2-aminopyridine were obtained as a white solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.[Na].[C:3]1([P:9](C2C=CC=CC=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[C:23]1[N:28]=[C:27]([NH2:29])[CH:26]=[CH:25][CH:24]=1>C1(C)C=CC=CC=1>[C:10]1([P:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:23]2[N:28]=[C:27]([NH2:29])[CH:26]=[CH:25][CH:24]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |^1:1|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
11.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)N
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for approx. 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At −78° C.
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
CUSTOM
Type
CUSTOM
Details
the ammonia evaporated off overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the resulting phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted once with 200 ml of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (first with dichloromethane
CUSTOM
Type
CUSTOM
Details
to remove diphenylphosphine
CUSTOM
Type
CUSTOM
Details
Resulting
ADDITION
Type
ADDITION
Details
mixed fractions
CUSTOM
Type
CUSTOM
Details
were purified by sublimation at 180° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C1=CC=CC(=N1)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51.2 mmol
AMOUNT: MASS 14.26 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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